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molecular formula C17H36N2O3 B8463094 N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-dodecylurea CAS No. 74548-60-0

N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-dodecylurea

Cat. No. B8463094
M. Wt: 316.5 g/mol
InChI Key: FSSKPQSQBJRNIO-UHFFFAOYSA-N
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Patent
US06010707

Procedure details

The preparation was carried out, according to the same process described in Example 1, from 3.5 g of 2-amino-2-methyl-1,3-propanediol of corresponding formula R2 --NH--R3, where R2 denoted H and R3 denoted: ##STR7## and 7 g of 1-N-(dodecylaminocarbonyl)imidazole of corresponding formula (III), where R1 denoted C12H25, in 100 cm3 of methanol.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
1-N-(dodecylaminocarbonyl)imidazole
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[CH2:8]([NH:20][C:21](N1C=CN=C1)=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>CO>[CH2:8]([NH:20][C:21]([NH:1][C:2]([CH2:5][OH:6])([CH3:7])[CH2:3][OH:4])=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC(CO)(CO)C
Step Two
Name
1-N-(dodecylaminocarbonyl)imidazole
Quantity
7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)NC(=O)N1C=NC=C1
Step Three
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NC(=O)NC(CO)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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